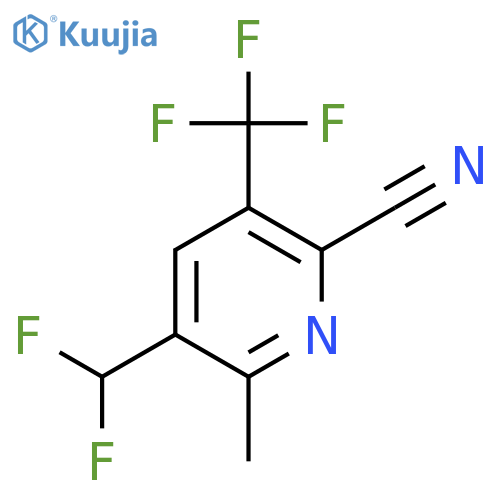Cas no 1806952-69-1 (2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine)

2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H5F5N2/c1-4-5(8(10)11)2-6(9(12,13)14)7(3-15)16-4/h2,8H,1H3
- InChIKey: KHKYKIPZQBYFDI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C(F)(F)F)=C(C#N)N=C1C)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 292
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 36.7
2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029039724-1g |
2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine |
1806952-69-1 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
| Alichem | A029039724-500mg |
2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine |
1806952-69-1 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
| Alichem | A029039724-250mg |
2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine |
1806952-69-1 | 95% | 250mg |
$1,009.40 | 2022-03-31 |
2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridineに関する追加情報
2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine: A Comprehensive Overview
2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine, with the CAS number 1806952-69-1, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with cyano, difluoromethyl, methyl, and trifluoromethyl groups. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.
The synthesis of 2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine involves a series of carefully designed chemical reactions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have employed catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the pyridine ring with the desired substituents. These methods not only enhance the efficiency of the synthesis process but also align with the principles of green chemistry by minimizing waste and reducing environmental impact.
The structural uniqueness of this compound has led to its exploration in diverse fields. In the realm of pharmacology, 2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine has been investigated for its potential as a drug candidate. Its ability to interact with specific biological targets, such as enzymes and receptors, has been studied extensively. Recent studies have highlighted its promising activity in inhibiting certain enzymes associated with neurodegenerative diseases, suggesting its potential role in therapeutic interventions.
In addition to its pharmacological applications, this compound has also found relevance in materials science. Its electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into organic semiconductors can enhance device performance by improving charge transport properties. These findings underscore its versatility and potential for contributing to the development of next-generation electronic materials.
The environmental impact of 2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine is another area of interest. As industries increasingly prioritize sustainability, understanding the eco-toxicological profile of this compound is crucial. Recent toxicity studies have indicated that it exhibits low acute toxicity in standard assays, which is encouraging for its safe handling and application in industrial settings. However, long-term ecological effects remain an area requiring further investigation.
From a regulatory standpoint, ensuring the safe use and handling of this compound is paramount. Regulatory bodies have established guidelines for workplace exposure limits (WELs) and personal protective equipment (PPE) requirements to safeguard workers involved in its production and handling. Adherence to these guidelines is essential to mitigate potential health risks associated with occupational exposure.
In conclusion, 2-Cyano-5-(diffluromethlyl)-6-methlyl-3-trifluramethlyl-pyridine, CAS 1806952-69-1, stands out as a multifaceted compound with applications spanning pharmacology, materials science, and beyond. Its unique chemical structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly significant role in advancing scientific and technological frontiers.
1806952-69-1 (2-Cyano-5-(difluoromethyl)-6-methyl-3-(trifluoromethyl)pyridine) 関連製品
- 1807273-91-1(Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate)
- 1213691-14-5((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)
- 1352415-05-4(1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)
- 2228706-74-7(5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene)
- 1261985-79-8([1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-)
- 52834-10-3(3-Amino-2,6-dibromoisonicotinic acid)
- 84-76-4(Dinonyl phthalate)
- 138356-57-7(propyl[2-(pyrrolidin-1-yl)ethyl]amine)
- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)
- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)




